molecular formula C13H8Cl3F3N2O2S B2561310 2,3-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzenesulfonamide CAS No. 239112-41-5

2,3-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzenesulfonamide

Cat. No. B2561310
CAS RN: 239112-41-5
M. Wt: 419.62
InChI Key: AMINXWXPKCRXAU-UHFFFAOYSA-N
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Description

“2,3-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzenesulfonamide” is a chemical compound. It’s an intermediate of herbicide . The empirical formula is C6H2Cl2F3N .


Synthesis Analysis

The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported . It involves a palladium-catalyzed monoalkoxycarbonylation . More detailed synthesis methods can be found in the literature .


Molecular Structure Analysis

The molecular weight of this compound is 215.99 . The SMILES string representation is FC(F)(F)c1cnc(Cl)c(Cl)c1 .


Chemical Reactions Analysis

The compound is used as an intermediate in the synthesis of other compounds . Detailed chemical reactions involving this compound can be found in the literature .


Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of n20/D 1.475 (lit.) . It has a boiling point of 80 °C/20 mmHg (lit.) and a density of 1.549 g/mL at 25 °C (lit.) .

Scientific Research Applications

Organometallic Catalysis

In the realm of organometallic chemistry, derivatives of benzenesulfonamide, including structures related to the compound , have been explored for their catalytic properties. For instance, research on Cp*Ir(pyridinesulfonamide)Cl precatalysts has demonstrated their efficacy in the base-free transfer hydrogenation of ketones, highlighting the potential of sulfonamide derivatives in catalytic processes (A. Ruff et al., 2016).

Structural Chemistry

Structural analyses of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide have been conducted to understand their molecular and supramolecular configurations. These studies provide insights into the conformational behaviors and intermolecular interactions of sulfonamide derivatives, offering a foundation for designing compounds with desired chemical properties (Danielle L Jacobs et al., 2013).

Medicinal Chemistry

The chemical framework of the compound shares similarities with various benzenesulfonamide derivatives that have been investigated for their biological activities. For example, studies on pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases have identified compounds with potent inhibitory activity against human carbonic anhydrase isoforms, underscoring the therapeutic potential of sulfonamide derivatives in addressing conditions like cancer and glaucoma (Irena Vaškevičienė et al., 2019).

Additionally, the synthesis and antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide have been documented, highlighting the compound's effectiveness against both Gram-positive and Gram-negative bacteria, which suggests the potential of sulfonamide derivatives in developing new antimicrobial agents (A.O. Ijuomah et al., 2022).

Safety and Hazards

The compound is classified as Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 2, Eye Dam. 1, Skin Sens. 1 . It’s harmful if swallowed, in contact with skin, or inhaled . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

The compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals . It’s expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

2,3-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3F3N2O2S/c14-8-2-1-3-11(12(8)16)24(22,23)21-6-10-9(15)4-7(5-20-10)13(17,18)19/h1-5,21H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMINXWXPKCRXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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